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Compound of Interest

Compound Name:
3-Bromo-1-methyl-5-

(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B573006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and

development. This guide provides a comparative overview of the analytical techniques used for

the structural verification of 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one and its

analogues. Due to the limited availability of public domain data for the specific title compound,

this guide will utilize data from closely related, publicly characterized substituted pyridinones as

a comparative benchmark.

Physicochemical Properties
A foundational aspect of structural verification is the determination of basic physicochemical

properties. These properties provide the initial confirmation of the compound's identity and

purity.
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Property
3-Bromo-1-methyl-5-
(trifluoromethyl)pyridin-
2(1H)-one

Comparative Analogue: 5-
Bromo-1-[3-
(trifluoromethyl)phenyl]pyr
idin-2-one

Molecular Formula C₇H₅BrF₃NO[1][2] C₁₂H₇BrF₃NO[3]

Molecular Weight 256.02 g/mol [1][2] 318.09 g/mol [3]

Appearance Solid[1] Not specified

Purity Typically ≥97%[2] Not specified

Spectroscopic and Crystallographic Analysis
A combination of spectroscopic and crystallographic techniques is essential for the

unambiguous elucidation of a molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. While specific NMR data for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-
one is not readily available in the public domain, the following table presents expected

chemical shifts based on related structures and general principles of NMR spectroscopy. For

comparison, published data for an analogous compound would be presented here.

Table 1: Comparative NMR Data
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Nucleus
3-Bromo-1-methyl-5-
(trifluoromethyl)pyridin-
2(1H)-one (Predicted)

Analogue: 2-methoxy-3-
(trifluoromethyl)pyridine
(Experimental)

¹H NMR

Signals for methyl and

pyridinone ring protons are

expected.

δ 8.32 (d, J = 4.0 Hz, 1H), 7.84

(d, J = 8.0 Hz, 1H), 6.95 (dd, J

= 4.0 Hz, 1H), 4.03 (s, 3H)[4]

¹³C NMR

Signals for the methyl,

trifluoromethyl, and pyridinone

ring carbons are expected.

δ 161.0, 150.6, 136.4 (q, J = 5

Hz), 123.2 (q, J = 270 Hz),

116.0, 113.4 (q, J = 33 Hz),

54.1[4]

A general protocol for acquiring NMR spectra of novel organic compounds is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

Sample Preparation Data Acquisition Data Analysis

Dissolve Compound
in Deuterated Solvent

Add Internal
Standard (TMS) Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum Structure Elucidation

Click to download full resolution via product page

Workflow for NMR-based structural elucidation.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound,

allowing for the determination of its molecular weight and elemental composition.

Table 2: Comparative Mass Spectrometry Data

Compound Ionization Mode Observed m/z Interpretation

3-Bromo-1-methyl-5-

(trifluoromethyl)pyridin

-2(1H)-one

Electrospray (ESI)
Expected [M+H]⁺ at

~256.96

Corresponds to the

protonated molecule

Analogue: 2-methoxy-

3-

(trifluoromethyl)pyridin

e

Electron Impact (EI) 177.0403[4]
Corresponds to the

molecular ion [M]⁺

A general procedure for obtaining a mass spectrum of a pyridine derivative is:

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by liquid chromatography (LC).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

for polar molecules or Electron Impact (EI) for volatile compounds.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Sample Introduction
(e.g., LC or direct infusion)

Ionization
(e.g., ESI, EI)

Mass Analysis
(e.g., TOF, Quadrupole)

Detection & Spectrum
Generation
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General workflow for mass spectrometry analysis.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the

precise three-dimensional arrangement of atoms in the solid state, including bond lengths and

angles. While a crystal structure for 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
is not publicly available, the data for a related pyridinone is presented for comparison.

Table 3: Comparative Crystallographic Data

Parameter
Analogue: 5-methyl-1-phenyl-1H-pyridin-
2-one[5]

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions
a = 5.987(1) Å, b = 11.536(2) Å, c = 7.234(1) Å,

β = 108.34(3)°

Dihedral Angle 50.30 (11)° (between phenyl and pyridone rings)

The determination of a crystal structure involves the following key steps:

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-

0.3 mm in size).

Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer and collect

diffraction data as the crystal is rotated.

Structure Solution: Process the diffraction data and solve the phase problem to obtain an

initial electron density map.

Structure Refinement: Refine the atomic positions and thermal parameters to obtain the final

crystal structure.
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Grow Single Crystal

Collect Diffraction Data

Solve Phase Problem

Refine Structure

Final 3D Structure
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Workflow for single-crystal X-ray diffraction.

In conclusion, a multi-technique approach is indispensable for the comprehensive structural

verification of novel compounds like 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one.

While direct experimental data for this specific molecule is limited in the public sphere, the

comparison with well-characterized analogues provides a robust framework for its structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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